4-Cyclohexylphenylglyoxal hydrate

Descripción

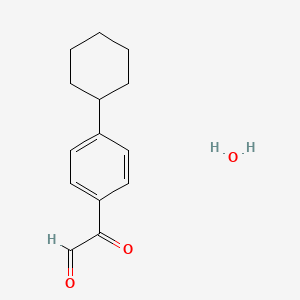

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-cyclohexylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h6-11H,1-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHDBHOPFJXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656865 | |

| Record name | (4-Cyclohexylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99433-89-3 | |

| Record name | (4-Cyclohexylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexylphenylglyoxal Hydrate

Precursor Synthesis and Derivatization

The foundational step in synthesizing the target compound is the construction of a molecule containing the cyclohexylphenyl framework. The most common and direct precursor for the subsequent introduction of the glyoxal (B1671930) group is 4-cyclohexylacetophenone, which itself is derived from cyclohexyl phenyl ketone or similar structures.

Several reliable methods exist for the synthesis of cyclohexyl phenyl ketone, a key intermediate.

One of the most conventional methods is the Friedel-Crafts acylation . This reaction involves treating benzene (B151609) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃). google.com This electrophilic aromatic substitution directly attaches the cyclohexylcarbonyl group to the benzene ring.

An alternative, multi-step approach begins with more fundamental building blocks. It involves a [2+4] Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid to produce 3-cyclohexene-1-carboxylic acid. google.com This intermediate then undergoes a sequence of reactions including hydrogenation to remove the double bond, chlorination to form the acyl chloride, and finally a Friedel-Crafts reaction with benzene to yield the desired cyclohexyl phenyl ketone. google.com

Other reported, though sometimes less practical, methods include the high-temperature reaction of cyclohexanecarboxylic acid with benzoic acid over a manganate (B1198562) catalyst. google.com Furthermore, the direct acetylation of pre-formed cyclohexylbenzene (B7769038) can also serve as a route to obtain the necessary ketone precursors. researchgate.net

Table 1: Comparison of Synthetic Routes to Cyclohexyl Phenyl Ketone

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, Cyclohexanecarbonyl chloride | Anhydrous AlCl₃ | A classic and direct method for acylating the benzene ring. google.com |

| Multi-step Diels-Alder | 1,3-Butadiene, Acrylic Acid, Benzene | Multiple steps including hydrogenation and chlorination | Builds the core structure from simpler starting materials without intermediate purification. google.com |

| High-Temperature Ketone Synthesis | Cyclohexanecarboxylic acid, Benzoic acid | Manganate catalyst (e.g., MnCO₃), 280-450°C | Requires harsh reaction conditions. google.com |

| Acetylation | Cyclohexylbenzene | Acetylating agent | A straightforward method if cyclohexylbenzene is readily available. researchgate.net |

Once the cyclohexyl phenyl ketone is formed, it can serve as the direct precursor to 4-cyclohexylacetophenone through appropriate reactions, or it can be derivatized further. For instance, α-halogenation can be performed to create more reactive intermediates for other synthetic purposes.

With the 4-cyclohexylphenyl core established, typically in the form of an acetophenone (B1666503) derivative (4-cyclohexylacetophenone), the next crucial step is the introduction of the glyoxal functionality. This is achieved by the oxidation of the methyl group of the acetophenone.

A well-documented and effective method for converting an acetophenone to a phenylglyoxal (B86788) is through oxidation with selenium dioxide (SeO₂). orgsyn.org This reaction selectively oxidizes the α-carbon of the ketone, transforming the acetyl group (-COCH₃) into a glyoxal group (-COCHO). The reaction is typically carried out in a solvent such as dioxane or ethanol (B145695). orgsyn.org Applying this method to 4-cyclohexylacetophenone would yield 4-cyclohexylphenylglyoxal.

Direct Synthesis Approaches to 4-Cyclohexylphenylglyoxal Hydrate (B1144303)

This phase of the synthesis involves the direct conversion of the precursor into the final hydrated glyoxal compound.

The primary oxidation reaction to create the glyoxal structure from its acetophenone precursor is the reaction with selenium dioxide. orgsyn.org Phenylglyoxal is prepared effectively by refluxing acetophenone with a stoichiometric amount of selenium dioxide in a solvent like aqueous dioxane. orgsyn.org The selenium dioxide is reduced to selenium metal, which precipitates from the reaction mixture, and the desired phenylglyoxal is formed. This established procedure is directly applicable to the synthesis of 4-cyclohexylphenylglyoxal from 4-cyclohexylacetophenone. The resulting product is an α-keto-aldehyde. nih.gov

Aryl glyoxals, which contain two adjacent carbonyl groups, are highly electrophilic. nih.gov Consequently, in the presence of water, they readily undergo hydration to form a geminal diol, which is the hydrate form. libretexts.orglibretexts.orgwikipedia.org This reaction is a reversible nucleophilic addition of water to the more reactive aldehyde carbonyl group. libretexts.orgchemistrysteps.com

The equilibrium for this hydration process strongly favors the hydrate for glyoxals and other aldehydes that have strong electron-withdrawing groups nearby, as this destabilizes the carbonyl form. libretexts.orglibretexts.orgchemistrysteps.com The product, 4-Cyclohexylphenylglyoxal hydrate, is therefore the stable, isolable form of the compound in aqueous media. Phenylglyoxal itself is conveniently isolated as its crystalline hydrate by dissolving the crude product in hot water and allowing it to cool. orgsyn.org This same principle applies to its cyclohexylphenyl derivative. The formation of the hydrate can be catalyzed by either acid or base, which increases the rate of the nucleophilic addition. libretexts.orgchemistrysteps.com

Catalytic Methods in Glyoxal Hydrate Synthesis

While various catalytic reactions utilize aryl glyoxal hydrates as building blocks for more complex heterocyclic compounds, nih.govresearchgate.netacs.orgrsc.org the catalysis of the synthesis of the glyoxal hydrate itself primarily refers to the hydration step.

The nucleophilic addition of water to the glyoxal to form the gem-diol is a reaction that can be significantly accelerated by catalysts. libretexts.org

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.comyoutube.com This forms an alkoxide intermediate, which is then protonated by water to yield the gem-diol. chemistrysteps.com

Acid Catalysis: In an acidic medium, the carbonyl oxygen is first protonated. libretexts.orgchemistrysteps.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like a neutral water molecule. chemistrysteps.com A subsequent deprotonation step yields the final hydrate product. libretexts.org

Therefore, the use of acid or base catalysis is a standard method to ensure the rapid and efficient formation of this compound from the corresponding anhydrous glyoxal.

Green Chemistry Approaches to Synthesis

The development of green synthetic routes to this compound and related arylglyoxals centers on the principles of atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. Key strategies involve the catalytic oxidation of the readily available precursor, 4-cyclohexylacetophenone, using environmentally friendly oxidants and reaction media.

One promising avenue in the green synthesis of arylglyoxals involves the use of copper(II) chloride (CuCl₂) as an inexpensive and non-toxic Lewis acid catalyst in dimethyl sulfoxide (B87167) (DMSO). This method allows for the oxidation of various aryl methyl ketones to their corresponding arylglyoxals in good yields. The reaction can be performed in the open air, which is advantageous from a process safety and simplicity standpoint. Research has shown that this system is effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. For instance, the oxidation of 4-methylacetophenone using this method yields the corresponding glyoxal in a relatively short reaction time. While DMSO is not considered a classically "green" solvent, the use of a cheap and low-toxicity catalyst represents a step towards more sustainable synthesis. niscpr.res.in

Another significant advancement in green oxidation chemistry is the application of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. TEMPO-mediated oxidations can be conducted using common household bleach (sodium hypochlorite, NaOCl) as the terminal oxidant, which is an inexpensive and readily available reagent. These reactions are typically performed under mild, biphasic conditions, often at room temperature, which reduces energy consumption. organic-chemistry.org The catalytic cycle involves the oxidation of TEMPO by NaOCl to the active N-oxoammonium salt, which then oxidizes the alcohol or, in this case, the activated methyl group of the ketone. The system can be further optimized by using a phase-transfer catalyst to enhance the reaction rate. While effective, a potential drawback of using NaOCl is the possibility of chlorination of electron-rich aromatic substrates. organic-chemistry.org

To address the limitations of bleach, alternative co-oxidants for TEMPO-catalyzed reactions have been explored. Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), has emerged as a milder and more environmentally friendly stoichiometric oxidant. The combination of TEMPO and Oxone® provides an efficient system for the oxidation of alcohols to aldehydes and ketones in organic solvents, and this methodology can be extended to the synthesis of glyoxals from acetophenones. nih.gov

Furthermore, the use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the ultimate green oxidants is highly desirable, as their only byproduct is water. Catalytic systems employing transition metals in conjunction with H₂O₂ are a major focus of green chemistry research. These reactions, however, often require careful control of conditions to prevent over-oxidation and ensure high selectivity for the desired glyoxal product. digitallibrary.co.in

Microwave-assisted organic synthesis (MAOS) represents another powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the products. nih.gov Solvent-free, or "dry media," microwave-assisted reactions are particularly attractive from an environmental perspective, as they eliminate the need for potentially toxic solvents. researchgate.net For the synthesis of arylglyoxals, neat reactants can be adsorbed onto a solid support, such as alumina (B75360) or silica, and then irradiated with microwaves. This technique has been successfully applied to a variety of transformations, including oxidation reactions. digitallibrary.co.in The combination of a solid-supported catalyst with microwave heating can create a highly efficient and environmentally benign synthetic protocol.

The table below summarizes findings from a study on the oxidation of various aryl methyl ketones to their corresponding arylglyoxals using a CuCl₂-DMSO system, which, while not perfectly "green" due to the solvent, illustrates a move towards less toxic and more accessible reagents.

| Substrate (Aryl Methyl Ketone) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | 1.5 | 85 | niscpr.res.in |

| 4-Methylacetophenone | 1.0 | 90 | niscpr.res.in |

| 4-Methoxyacetophenone | 1.0 | 92 | niscpr.res.in |

| 4-Chloroacetophenone | 2.0 | 88 | niscpr.res.in |

| 4-Nitroacetophenone | 2.0 | 82 | niscpr.res.in |

| 4-Bromoacetophenone | 2.0 | 86 | niscpr.res.in |

This data demonstrates the feasibility of using a simple and inexpensive catalytic system for the efficient synthesis of arylglyoxals. While a specific entry for 4-cyclohexylacetophenone is not provided in this particular study, the high yields obtained for other 4-substituted acetophenones, such as 4-methylacetophenone, suggest that this method would be a viable approach for the synthesis of this compound. The shorter reaction times for substrates with electron-donating groups (like the cyclohexyl group) are also a promising indicator for an efficient synthesis. niscpr.res.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Cyclohexylphenylglyoxal hydrate (B1144303), a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum of 4-Cyclohexylphenylglyoxal hydrate would be expected to show distinct signals for the protons of the cyclohexyl ring, the aromatic ring, and the glyoxal (B1671930) hydrate moiety. The integration of these signals would correspond to the number of protons in each environment.

The cyclohexyl group would likely exhibit a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The axial and equatorial protons on the cyclohexane (B81311) ring are chemically non-equivalent and would show different chemical shifts and coupling constants.

The protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of an A₂B₂ spin system. The coupling constant between these protons would be in the typical range for ortho-coupling (7-9 Hz).

The proton of the hydrated glyoxal group, -CH(OH)₂, is expected to appear as a singlet in the region of 5.0-6.0 ppm. The exact chemical shift would be sensitive to solvent and concentration. The two hydroxyl protons would likely be observed as a broad singlet, or they may exchange with residual water in the solvent, rendering them unobservable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Cyclohexyl Protons | 1.2 - 2.0 | Multiplet | - |

| Aromatic Protons (ortho to cyclohexyl) | ~7.3 | Doublet | 7-9 |

| Aromatic Protons (ortho to glyoxal) | ~7.8 | Doublet | 7-9 |

| Glyoxal Hydrate CH | 5.0 - 6.0 | Singlet | - |

The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule.

The cyclohexyl group would display multiple signals in the aliphatic region (25-45 ppm). The aromatic ring would show four distinct signals, two for the protonated carbons and two for the quaternary carbons. The carbon of the hydrated glyoxal group, -CH(OH)₂, would appear at a characteristic chemical shift around 90-95 ppm. The carbonyl carbon of the ketone group (C=O) would be observed significantly downfield, typically in the range of 190-200 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Carbons | 25 - 45 |

| Aromatic Carbons (CH) | 125 - 135 |

| Aromatic Carbons (quaternary) | 130 - 155 |

| Glyoxal Hydrate Carbon (-CH(OH)₂) | 90 - 95 |

To unambiguously assign the ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. This would be particularly useful for tracing the connectivity within the cyclohexyl ring and confirming the ortho-coupling of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the protonated carbons in both the aliphatic and aromatic regions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The glyoxal hydrate moiety would exhibit characteristic vibrational modes. A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The C-O stretching vibrations of the diol would be expected in the 1000-1100 cm⁻¹ region. A key feature would be the strong C=O stretching vibration of the ketone group, which would likely appear around 1680-1700 cm⁻¹.

The cyclohexyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The para-substituted phenyl ring would have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A band around 800-850 cm⁻¹ would be indicative of the para-disubstitution pattern.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (hydrate) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=O Stretch (ketone) | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch (hydrate) | 1000 - 1100 | Strong | Weak |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method would be essential for confirming its molecular identity and providing insights into its chemical structure through controlled fragmentation.

Upon introduction into a mass spectrometer, the molecule would be ionized, typically resulting in a molecular ion (M⁺). The exact mass of this ion would be measured by a high-resolution mass spectrometer to confirm the elemental composition. The expected molecular formula for the hydrate is C₁₄H₁₈O₃, which corresponds to a specific monoisotopic mass.

Following ionization, the molecular ion would undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would be predicted based on its functional groups.

Expected Fragmentation Data:

| Fragment Type | Description | Predicted m/z (mass-to-charge ratio) | Status |

| Molecular Ion [M]⁺ | The intact molecule minus one electron. | ~234.12 | Data not publicly available |

| [M-H₂O]⁺ | Loss of a water molecule from the gem-diol. | ~216.11 | Data not publicly available |

| [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide. | ~188.12 | Data not publicly available |

| [C₆H₁₁]⁺ | Cleavage yielding the cyclohexyl cation. | 83.08 | Data not publicly available |

| [C₆H₅-CO]⁺ | Fragment corresponding to a benzoyl group structure. | 105.03 | Data not publicly available |

The fragmentation pattern would reveal the connectivity of the molecule, confirming the presence of the cyclohexyl group, the phenyl ring, and the glyoxal hydrate moiety. For instance, a prominent peak corresponding to the loss of the cyclohexyl group (C₆H₁₁) or the characteristic cleavage between the two hydrated carbonyl carbons would provide strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic parameters that define the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Description | Expected Information |

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific Ångstrom and degree values. |

| Z | The number of molecules per unit cell. | Integer value (e.g., 4) |

| Calculated Density | The theoretical density of the crystal. | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A value typically < 0.05 for a well-refined structure. |

| Note: The values in this table are illustrative of the types of data obtained from an X-ray crystallography experiment; specific experimental data for this compound are not available in the public domain. |

The data from X-ray crystallography would also illuminate how molecules of this compound pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this molecule, the geminal diol (-C(OH)₂) group is a primary site for strong hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, likely forming extensive networks with adjacent molecules, potentially including the carbonyl oxygen.

A molecule with rotatable bonds, like this compound, can adopt various conformations. X-ray crystallography provides a precise snapshot of the molecule's preferred conformation in the solid state. Key conformational features for this molecule would include:

Dihedral Angle: The torsion or dihedral angle between the plane of the phenyl ring and the plane of the glyoxal group. This angle would define the relative orientation of these two key parts of the molecule.

Cyclohexyl Conformation: The cyclohexyl ring typically adopts a stable "chair" conformation. Crystallography would confirm this and determine the orientation (axial or equatorial) of its attachment to the phenyl ring.

Diol Group Orientation: The relative positions of the two hydroxyl groups in the gem-diol moiety would be precisely determined.

This conformational information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Reactivity and Reaction Mechanisms of 4 Cyclohexylphenylglyoxal Hydrate

Nucleophilic Addition Reactions

The core reactivity of the glyoxal (B1671930) moiety in 4-Cyclohexylphenylglyoxal hydrate (B1144303) is dominated by nucleophilic addition to the electrophilic carbonyl carbons. sciencemadness.org Although one carbonyl group is hydrated, it exists in equilibrium with the free aldehyde form, allowing both carbonyls to participate in reactions. The general mechanism involves the attack of a nucleophile on a carbonyl carbon, leading to a tetrahedral intermediate. slideshare.net

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648) Hydrate, Amines)

Nitrogen-based nucleophiles react readily with the carbonyl centers of 4-Cyclohexylphenylglyoxal. Primary amines, for instance, react with the aldehyde or ketone group to form imines (or Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the final imine product.

Hydrazine hydrate (H₂NNH₂) reacts in a similar fashion to form a hydrazone. libretexts.org This reaction is the first step of the Wolff-Kishner reduction, where the resulting hydrazone, upon treatment with a strong base at high temperatures, is reduced to a methylene (B1212753) group. libretexts.org With a 1,2-dicarbonyl compound like 4-Cyclohexylphenylglyoxal, reaction with hydrazine can lead to the formation of cyclic derivatives, such as pyridazines, depending on the reaction conditions. Phenylglyoxal (B86788) has also been shown to react with the arginine residues in proteins, indicating the reactivity of the glyoxal group with complex nitrogen nucleophiles like guanidinium (B1211019) groups. wikipedia.org

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Initial Product | Potential Final Product/Use |

|---|---|---|---|

| Primary Amine | R-NH₂ | Carbinolamine | Imine (Schiff Base) |

Reactions with Oxygen Nucleophiles (e.g., Alcohols to form Hemiacetals/Acetals)

The parent compound, 4-Cyclohexylphenylglyoxal hydrate, is itself the product of the nucleophilic addition of water to one of the carbonyl groups of 4-Cyclohexylphenylglyoxal, forming a stable geminal diol. wikipedia.org The remaining carbonyl group can react with alcohols under acidic or basic catalysis.

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbon and allowing attack by a weak nucleophile like an alcohol. acs.orglibretexts.org This leads to the formation of a hemiacetal. slideshare.net With excess alcohol and continued acid catalysis, the hemiacetal can be converted to a full acetal (B89532) through an SN1-type mechanism involving the loss of a water molecule. acs.orgyoutube.com

Reaction Scheme: Acetal Formation

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: An alcohol molecule attacks the carbonyl carbon.

Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.

Second Protonation: The hydroxyl group of the hemiacetal is protonated.

Loss of Water: A water molecule is eliminated, forming a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.

Final Deprotonation: The final oxonium ion is deprotonated to yield the acetal.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)

Carbon nucleophiles, such as organometallic Grignard reagents (R-MgX), are powerful tools for forming new carbon-carbon bonds by attacking carbonyl groups. youtube.comyoutube.com The reaction of a Grignard reagent with the available carbonyl group of this compound would proceed via irreversible nucleophilic addition. sciencemadness.org

The carbanion-like R-group of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. youtube.com A subsequent aqueous acidic workup protonates the alkoxide to yield a secondary or tertiary alcohol, depending on whether the aldehyde or ketone group of the glyoxal moiety reacts. youtube.comyoutube.com

Table 2: Grignard Reaction Products

| Carbonyl Group Reacted | Grignard Reagent (R-MgX) | Final Product after Acid Workup |

|---|---|---|

| Aldehyde (-CHO) | e.g., Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

Electrophilic Reactions

Electrophilic reactions of this compound primarily involve electrophilic aromatic substitution (SEAr) on the phenyl ring. wikipedia.orglibretexts.org The outcome of such reactions is governed by the directing effects of the two substituents already present: the cyclohexyl group and the glyoxal hydrate group.

Cyclohexyl Group: This is an alkyl group, which acts as a weak activating group due to hyperconjugation and inductive effects. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Glyoxal Group (-COCHO): This group is strongly deactivating due to the electron-withdrawing nature of the two carbonyls. It acts as a meta-director. libretexts.orgyoutube.com

Rearrangement Reactions

The 1,2-dicarbonyl structure of 4-Cyclohexylphenylglyoxal (in equilibrium with its hydrate) makes it a candidate for the benzilic acid rearrangement . This classic reaction occurs when 1,2-diketones are treated with a strong base, such as potassium hydroxide (B78521). slideshare.netwikipedia.org

The mechanism involves the following steps: wikipedia.orglatech.edu

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral alkoxide intermediate.

Migration: A 1,2-anionic rearrangement occurs where the group attached to the tetrahedral center (in this case, either the 4-cyclohexylphenyl group or a hydrogen atom) migrates to the adjacent carbonyl carbon. This is the rate-determining step. Aryl groups generally have a higher migratory aptitude than hydrogen.

Acid-Base Reaction: An irreversible intramolecular acid-base transfer occurs, forming a stable carboxylate.

Protonation: Acidic workup protonates the carboxylate to yield the final product, an α-hydroxy carboxylic acid. slideshare.net

This rearrangement effectively transforms the diketone into an α-hydroxy carboxylate salt, which upon acidification gives the free acid. youtube.com

Redox Chemistry of the Glyoxal Moiety

The glyoxal functional group can undergo both oxidation and reduction reactions.

Oxidation: The aldehyde portion of the glyoxal is susceptible to oxidation. Mild oxidizing agents can selectively convert the aldehyde group to a carboxylic acid, transforming 4-Cyclohexylphenylglyoxal into 4-Cyclohexylphenyloxoethanoic acid (an α-keto acid). acs.orgroyalsocietypublishing.org Stronger oxidizing conditions, for example, with hot nitric acid, can lead to the cleavage of the carbon-carbon bond between the carbonyls or oxidation of both carbons, potentially yielding 4-cyclohexylbenzoic acid or other degradation products. sciencemadness.org Studies on glyoxal itself show it can be oxidized to glyoxylic acid and further to oxalic acid. rsc.orgrsc.org

Reduction: The carbonyl groups can be reduced to alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and ketone functionalities to their corresponding primary and secondary alcohols, yielding a diol. nih.gov The electrochemical reduction of glyoxal has been shown to produce ethylene (B1197577) glycol and ethanol (B145695). rsc.orgacs.org

Alternatively, the Wolff-Kishner reduction (reaction with hydrazine followed by base) provides a method to completely reduce a carbonyl group to a methylene (CH₂) group. libretexts.org Applying this to 4-Cyclohexylphenylglyoxal could potentially reduce one or both carbonyls to methylene units, depending on the conditions.

Reduction to Alcohols

The reduction of this compound can theoretically yield a variety of alcohol products, depending on the reducing agent and reaction conditions. The two carbonyl functionalities, the aldehyde hydrate and the ketone, are potential sites for reduction.

Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to steric and electronic factors. libretexts.org The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance compared to the two alkyl or aryl groups on a ketone. libretexts.org Electronically, the carbonyl carbon of an aldehyde is more electrophilic because it has only one electron-donating alkyl group, whereas a ketone has two. libretexts.org

Common reducing agents for carbonyl compounds include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. researchgate.net Due to the higher reactivity of aldehydes, it is expected that the aldehyde group of 4-cyclohexylphenylglyoxal would be preferentially reduced.

The expected primary product of the reduction of this compound with a mild reducing agent like sodium borohydride is 1-(4-cyclohexylphenyl)ethane-1,2-diol . In this reaction, the aldehyde hydrate is reduced to a primary alcohol, while the ketone group may remain intact under controlled conditions.

A stronger reducing agent, such as lithium aluminum hydride, is capable of reducing both the aldehyde and the ketone functionalities. Therefore, the complete reduction of this compound with LiAlH₄ would be expected to yield 1-(4-cyclohexylphenyl)ethane-1,2-diol , where both carbonyl groups are converted to hydroxyl groups.

| Starting Material | Reducing Agent | Expected Major Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(4-cyclohexylphenyl)ethane-1,2-diol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-cyclohexylphenyl)ethane-1,2-diol |

This table is based on established principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Oxidation Products

The oxidation of this compound can also lead to different products based on the oxidizing agent and reaction conditions. The aldehyde group is generally more susceptible to oxidation than the ketone group.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize aldehydes to carboxylic acids. youtube.com Therefore, the oxidation of this compound with potassium permanganate would be expected to yield 4-cyclohexylmandelic acid , where the aldehyde group is oxidized to a carboxylic acid, and the ketone group may also undergo oxidation under harsh conditions.

Furthermore, potassium permanganate can also oxidize alkyl groups attached to an aromatic ring, provided there is a benzylic hydrogen present. nitrkl.ac.in In the case of this compound, the cyclohexyl group is attached to the phenyl ring. While the cyclohexyl group itself is an alkyl substituent, its oxidation would require cleavage of the ring. A more likely oxidation under vigorous conditions would be the cleavage of the bond between the two carbonyl groups, a reaction known as oxidative cleavage. This would lead to the formation of 4-cyclohexylbenzoic acid .

| Starting Material | Oxidizing Agent | Expected Major Product |

| This compound | Potassium Permanganate (KMnO₄) | 4-Cyclohexylbenzoic Acid |

This table is based on established principles of organic chemistry, as specific experimental data for this compound was not found in the searched literature.

Equilibrium Studies of Hydration/Dehydration

Aryl glyoxals, such as 4-Cyclohexylphenylglyoxal, typically exist in equilibrium with their hydrated forms in aqueous solutions. nih.gov The aldehyde group is more prone to hydration than the ketone group. The equilibrium between the hydrated (gem-diol) and the dehydrated (keto-aldehyde) forms is influenced by factors such as temperature, pH, and the electronic and steric nature of the substituents on the aromatic ring.

The equilibrium constant for hydration (Khyd) is a measure of the relative stability of the hydrate compared to the anhydrous carbonyl compound. For many aldehydes, the equilibrium favors the hydrated form in aqueous solution. nih.gov

Khyd = [Hydrate] / ([Aldehyde][H₂O])

The presence of the bulky and electron-donating cyclohexyl group at the para position of the phenyl ring in this compound is expected to influence this equilibrium. Electron-donating groups generally disfavor hydration by destabilizing the partial positive charge on the carbonyl carbon. Steric hindrance from the bulky cyclohexyl group might also play a role in the stability of the hydrate.

Chemical Transformations and Derivative Synthesis

Synthesis of Glyoxal (B1671930) Derivatives

The hydrated glyoxal functionality of 4-cyclohexylphenylglyoxal is a key reactive center, readily undergoing transformations to yield a variety of derivatives. The presence of both an aldehyde and a ketone group allows for selective reactions, although the aldehyde is generally more reactive. nih.govacs.org

One common transformation is the formation of acetals and ketals. The reaction with alcohols under acidic conditions can lead to the protection of one or both carbonyl groups. For instance, reaction with ethylene (B1197577) glycol, a common diol, can yield the corresponding 1,3-dioxolane (B20135) derivative. The specific product formed can often be controlled by the reaction conditions. A convenient laboratory form of glyoxal is its bis(hemiacetal) with ethylene glycol, 1,4-dioxane-2,3-diol, which is commercially available. atamankimya.com

Another important class of derivatives arises from the reaction with amines. Primary amines react with the aldehyde function to form Schiff bases (imines). libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org With an excess of the amine or under different reaction conditions, further reaction with the ketone group can occur.

The synthesis of various glyoxal derivatives can also be achieved through flow chemistry, which offers a modern and efficient approach. bohrium.com This method allows for precise control over reaction parameters, leading to high yields and throughput for the synthesis of masked glyoxal derivatives that are useful as synthetic building blocks. bohrium.com

| Reactant | Reagent/Condition | Product Class |

| 4-Cyclohexylphenylglyoxal hydrate (B1144303) | Ethylene glycol, Acid catalyst | Acetal (B89532)/Dioxolane |

| 4-Cyclohexylphenylglyoxal hydrate | Primary Amine (e.g., R-NH2), pH ~5 | Schiff Base (Imine) |

| This compound | BuLi, Micromixer Technology | Masked Glyoxal Derivatives |

Modifications of the Cyclohexylphenyl Moiety

The cyclohexylphenyl group of this compound can also be chemically modified, offering a route to derivatives with altered steric and electronic properties. A significant modification is the catalytic hydrogenation of the phenyl ring.

Catalytic hydrogenation, a reaction that adds hydrogen across double bonds, can be employed to reduce the aromatic phenyl ring to a cyclohexyl ring. libretexts.org This transformation typically requires a metal catalyst, such as platinum, palladium, or nickel, and a source of hydrogen gas. libretexts.org The reaction proceeds in stages, with the alkene (in this case, the aromatic ring) being adsorbed onto the catalyst surface. libretexts.org The complete hydrogenation of the phenyl group in 4-cyclohexylphenylglyoxal would result in the formation of 1,1'-[ethane-1,2-diyl]bis(cyclohexan-1-yl)methanone.

The selectivity of this hydrogenation can be influenced by the reaction conditions. For instance, in the hydrogenation of similar alkylphenols, lower temperatures can favor the hydrogenation of the phenyl ring over the reduction of other functional groups. osti.gov This suggests that under carefully controlled conditions, it may be possible to selectively hydrogenate the phenyl ring of this compound without affecting the dicarbonyl moiety.

| Transformation | Reagents/Catalyst | Product |

| Catalytic Hydrogenation | H2, Pt/Pd/Ni | 1,1'-[ethane-1,2-diyl]bis(cyclohexan-1-yl)methanone |

Formation of Heterocyclic Compounds

Aryl glyoxals, including this compound, are exceptionally useful building blocks in the synthesis of a wide variety of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net The dual carbonyl functionality provides two reactive sites for cyclization reactions with various nucleophiles. acs.org

Quinoxalines: One of the most common applications of aryl glyoxals is in the synthesis of quinoxalines. The reaction of an aryl glyoxal with an ortho-phenylenediamine leads to the formation of a quinoxaline (B1680401) ring system. acgpubs.org This condensation reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid and can be catalyzed by various reagents. acgpubs.org In the case of this compound, this reaction would yield 2-(4-cyclohexylphenyl)quinoxaline.

Furans: Substituted furans can be synthesized through multicomponent reactions involving aryl glyoxals. For example, a gold-catalyzed three-component reaction of an aryl glyoxal, an amine, and a terminal alkyne can produce highly substituted furan (B31954) derivatives. nih.gov

Other Heterocycles: The versatility of aryl glyoxals extends to the synthesis of numerous other heterocyclic systems. rsc.orgresearchgate.net These include, but are not limited to, imidazoles, pyrans, and fused heterocyclic systems like furo[3,2-c]quinolinones. nih.govatamankimya.com The specific heterocyclic ring formed depends on the nature of the reacting partner and the reaction conditions employed. nih.gov

| Reactant(s) | Product Heterocycle |

| This compound, o-Phenylenediamine | Quinoxaline |

| This compound, Amine, Terminal Alkyne | Furan |

| This compound, Urea | Imidazole (specifically 4,5-dihydroxy-2-imidazolidinone) |

Chiral Derivatives and Asymmetric Synthesis (potential applications)

The structure of this compound provides opportunities for the synthesis of chiral derivatives and for its use in asymmetric synthesis.

Asymmetric Reduction: The ketone functionality of the glyoxal can be a target for asymmetric reduction to produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. While specific examples for 4-cyclohexylphenylglyoxal are not documented, the asymmetric reduction of ketones is a well-established method in organic synthesis. capes.gov.br

Chiral Auxiliaries: Another approach to introduce chirality is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. youtube.comyoutube.com For instance, reacting 4-cyclohexylphenylglyoxal with a chiral amine, such as (R)-2-phenylglycinol, could form a chiral imine or related adduct. uu.nluu.nl Subsequent reactions on this chiral intermediate would proceed with diastereoselectivity, allowing for the formation of a specific enantiomer of the product. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched target molecule.

Enantioselective Cycloadditions: Aryl glyoxals have been shown to participate in enantioselective [2+2] cycloaddition reactions with ketenes, catalyzed by chiral N-heterocyclic carbenes, to produce β-lactones with high enantiomeric excess. acs.org This methodology could potentially be applied to this compound to synthesize chiral β-lactone derivatives.

| Approach | Method | Potential Chiral Product |

| Asymmetric Reduction | Chiral Reducing Agent | Chiral secondary alcohol derivative |

| Chiral Auxiliary | Reaction with a chiral amine (e.g., (R)-2-phenylglycinol) | Diastereomeric imine adducts leading to enantiomerically enriched products |

| Enantioselective Cycloaddition | Chiral N-heterocyclic carbene catalyzed reaction with a ketene | Chiral β-lactone derivative |

Theoretical and Computational Studies of 4 Cyclohexylphenylglyoxal Hydrate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. For 4-Cyclohexylphenylglyoxal hydrate (B1144303), these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for 4-Cyclohexylphenylglyoxal hydrate would reveal the distribution and energy levels of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atoms of the glyoxal (B1671930) and hydrate moieties. The LUMO, conversely, would be expected to be centered on the electron-deficient dicarbonyl system.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating regions |

| LUMO | -1.8 | Electron-accepting regions |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a molecular orbital analysis.

Charge Distribution and Reactivity Prediction

Understanding the distribution of electron density within the this compound molecule is key to predicting its reactive sites. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges.

These charge distributions allow for the creation of a Molecular Electrostatic Potential (MEP) map, which visually represents the regions of positive and negative electrostatic potential on the molecule's surface, thereby providing a clear picture of its reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the rotational freedom around the single bond connecting it to the phenyl ring, as well as the bond between the phenyl ring and the glyoxal group, mean that this compound can exist in multiple conformations. A conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cyclohexyl-Phenyl) | Dihedral Angle (Phenyl-Glyoxal) | Relative Energy (kcal/mol) |

| A | 45° | 30° | 0.00 (Global Minimum) |

| B | 180° | 30° | 1.5 |

| C | 45° | 90° | 3.2 |

Note: This table presents a simplified, hypothetical representation of the kind of data obtained from a conformational analysis.

Molecular Dynamics Simulations of Hydration Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with a solvent. diva-portal.org For this compound, an MD simulation would place the molecule in a box of water molecules and calculate the forces between all atoms over a series of time steps. diva-portal.org

These simulations would provide detailed insights into the hydration shell surrounding the molecule. The water molecules would be expected to form specific hydrogen bonding networks with the hydroxyl and carbonyl oxygen atoms of the this compound. The number of water molecules in the first and second hydration shells, their residence times, and their orientation would be key outputs of such a study. This information is crucial for understanding the molecule's solubility and how it interacts with its aqueous environment. The nonpolar cyclohexyl and phenyl groups would be expected to have a disruptive effect on the local water structure.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be used to aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretching of the ketone and aldehyde groups, the O-H stretching of the hydrate, and the various C-H and C-C vibrations of the phenyl and cyclohexyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and can be compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis range. For this compound, transitions involving the π electrons of the phenyl ring and the n→π* and π→π* transitions of the carbonyl groups would be expected.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The molecular framework of 4-Cyclohexylphenylglyoxal hydrate (B1144303) makes it an attractive building block for the construction of more complex molecules. The presence of both bulky non-polar (cyclohexyl) and aromatic (phenyl) groups, in conjunction with the reactive aldehyde and ketone functionalities of the glyoxal (B1671930) unit, allows for the strategic assembly of elaborate chemical entities. Organic chemists can leverage these features to introduce specific structural motifs into a target molecule, facilitating the synthesis of compounds with desired steric and electronic properties. The inherent reactivity of the dicarbonyl system provides a gateway for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of complex molecule synthesis.

Application in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic efficiency. While specific documented examples directly involving 4-Cyclohexylphenylglyoxal hydrate in MCRs are not extensively reported in publicly available literature, the analogous reactivity of other glyoxal derivatives strongly suggests its potential in this area. Arylglyoxals are known to be valuable synthons in various MCRs, participating in the formation of diverse heterocyclic scaffolds. It is plausible that this compound could be employed in similar one-pot syntheses to generate novel and complex molecular architectures, contributing to the development of combinatorial libraries for drug discovery and materials science.

Precursor for Pharmacologically Relevant Compounds (potential area of research)

The structural motifs present in this compound are found in various pharmacologically active compounds. The cyclohexylphenyl group, for instance, is a feature in several known therapeutic agents. This suggests that this compound could serve as a valuable starting material for the synthesis of new drug candidates. A promising area of research lies in the exploration of this compound as a precursor to novel pharmaceuticals. By chemically modifying its functional groups, researchers could potentially access a wide range of derivatives with diverse biological activities. This line of inquiry holds the potential for the discovery of new treatments for a variety of diseases.

Material Science Applications (potential area of research)

In the realm of material science, the unique combination of rigid (phenyl) and flexible (cyclohexyl) components in this compound makes it an intriguing candidate for the development of new materials. These structural features could be exploited to synthesize polymers or molecular crystals with tailored physical properties. For example, the incorporation of this molecule into a polymer backbone could influence properties such as thermal stability, solubility, and mechanical strength. Furthermore, the potential for this compound to engage in specific intermolecular interactions could be harnessed to design functional materials with applications in electronics, optics, or separation technologies. This remains a largely unexplored but potentially fruitful area of scientific investigation.

Future Research Directions

Exploration of Novel Synthetic Routes

The synthesis of 4-Cyclohexylphenylglyoxal hydrate (B1144303) has been achieved through the oxidation of 4-cyclohexylacetophenone. A documented method involves the use of selenium dioxide in a dioxane-water mixture under reflux conditions to yield the desired product.

Future research in this area could focus on developing more efficient, environmentally friendly, and cost-effective synthetic methodologies. This could involve exploring alternative oxidizing agents to selenium dioxide, which is known for its toxicity. Green chemistry approaches, such as the use of solid-supported reagents or catalytic oxidation with molecular oxygen or hydrogen peroxide, could be investigated. Furthermore, the development of one-pot syntheses starting from readily available precursors like cyclohexylbenzene (B7769038) could streamline the production process.

| Precursor Compound | Potential Synthetic Method | Key Areas for Improvement |

| 4-Cyclohexylacetophenone | Oxidation with alternative reagents (e.g., KMnO4, Oxone®) | Reduced toxicity, improved yield, milder reaction conditions |

| Cyclohexylbenzene | Friedel-Crafts acylation followed by oxidation | One-pot reaction design, catalyst recyclability |

| 4-Cyclohexylbenzaldehyde | Direct oxidation to the glyoxal (B1671930) | Selectivity and prevention of over-oxidation |

Development of New Catalytic Transformations

Aryl glyoxals are versatile building blocks in organic synthesis, known to participate in a variety of catalytic transformations to form complex heterocyclic structures. The presence of both an aldehyde and a ketone functional group in 4-Cyclohexylphenylglyoxal hydrate offers multiple reaction sites for catalytic activation.

Future research could explore the use of this compound in novel catalytic reactions. For instance, asymmetric catalysis could be employed to synthesize chiral derivatives with potential applications in pharmacology. The development of new multicomponent reactions involving this compound could lead to the efficient construction of diverse molecular scaffolds. Additionally, its use as a precursor for N-heterocyclic carbene (NHC) catalysts or as a substrate in transition-metal-catalyzed cross-coupling reactions could be investigated.

Investigation of Biological Activity and Related Applications

While the specific biological profile of this compound is not well-documented, related compounds containing the cyclohexyl-phenyl moiety have shown biological activity. For example, certain 2-cyclohexyl-4-phenyl-1H-imidazoles have been identified as potent and selective neuropeptide Y Y5-receptor antagonists, which are of interest for the treatment of obesity nih.gov. The glyoxal functional group is also known to interact with biological macromolecules, particularly arginine residues in proteins.

Future research should involve a comprehensive screening of this compound for various biological activities. This could include its evaluation as an antimicrobial, antiviral, or anticancer agent. Given the precedent of related structures, its potential as a modulator of specific enzyme or receptor targets should be explored. For instance, its ability to inhibit histone lysine demethylases, similar to other quinoxaline-based compounds, could be investigated for cancer therapy nih.gov.

Advanced Material Development Utilizing the Compound

The incorporation of cyclohexyl and phenyl groups into polymers can impart desirable properties such as thermal stability, mechanical strength, and specific optical characteristics. The bifunctional nature of this compound makes it a potential monomer or cross-linking agent in polymer synthesis.

Future research could focus on the polymerization of this compound or its derivatives to create novel polymers. These materials could have applications in areas such as high-performance plastics, resins, or as components in optical devices. The cyclohexyl group can enhance the solubility and processability of polymers, while the rigid phenylglyoxal (B86788) unit could contribute to thermal stability. The potential for creating thermosetting resins or photosensitive polymers based on this compound could also be an interesting area of exploration.

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In silico studies can predict the biological activity, reactivity, and material properties of derivatives of this compound before their actual synthesis.

Future research in this domain would involve the use of computational methods to design and screen a virtual library of derivatives. By modifying the substituents on the phenyl ring or the cyclohexyl group, it may be possible to enhance specific biological activities or material properties. For example, quantitative structure-activity relationship (QSAR) studies could be employed to identify structural features that correlate with desired biological effects. Molecular docking simulations could predict the binding affinity of these derivatives to specific protein targets, guiding the synthesis of more potent bioactive compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.